Cas no 2973-80-0 (2-Bromo-5-hydroxybenzaldehyde)

2-Bromo-5-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-hydroxybenzaldehyde
- 2-Bromo-5-(hydroxy)benzaldehyde
- Benzaldehyde, 2-bromo-5-hydroxy-
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- MDL: MFCD03033065
- インチ: InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
- InChIKey: SCRQAWQJSSKCFN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)C=C(C=C1)O
- BRN: 2079921
計算された属性
- せいみつぶんしりょう: 199.94729g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 199.94729g/mol
- 単一同位体質量: 199.94729g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 10
- 複雑さ: 127
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 131.0 to 135.0 deg-C
- ふってん: 286.7°C at 760 mmHg
- フラッシュポイント: 127.2℃
- ようかいど: Soluble in chloroform, dichloromethane and ethyl acetate.
- PSA: 37.30000
- LogP: 1.96720
2-Bromo-5-hydroxybenzaldehyde セキュリティ情報
2-Bromo-5-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-5-hydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65299-100G |
2-bromo-5-hydroxybenzaldehyde |
2973-80-0 | 97% | 100g |
¥ 270.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028645-25g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 98% | 25g |
¥133.00 | 2024-08-03 | |
eNovation Chemicals LLC | D485198-1g |
2-BROMO-5-HYDROXYBENZALDEHYDE |
2973-80-0 | 97% | 1g |
$200 | 2023-05-13 | |
eNovation Chemicals LLC | D403299-100g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 97% | 100g |
$1200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028645-10g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 98% | 10g |
¥60.00 | 2024-08-03 | |
Ambeed | A182047-5g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 97% | 5g |
$9.0 | 2025-02-26 | |
abcr | AB466594-1 g |
2-Bromo-5-hydroxybenzaldehyde, 95%; . |
2973-80-0 | 95% | 1g |
€48.10 | 2022-03-01 | |
abcr | AB466594-5 g |
2-Bromo-5-hydroxybenzaldehyde, 95%; . |
2973-80-0 | 95% | 5g |
€59.70 | 2022-03-01 | |
TRC | B684690-1g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 1g |
$ 92.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135432-1g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 95% | 1g |
¥29.90 | 2023-09-04 |
2-Bromo-5-hydroxybenzaldehyde 関連文献
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1. One-pot copper-catalyzed three-component reaction: a modular approach to functionalized 2-quinolonesAh Reum Kim,Hee Nam Lim RSC Adv. 2020 10 7855
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J. A. Barltrop,A. J. Johnson,G. D. Meakins J. Chem. Soc. 1951 181
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Daniele Rosa-Gastaldo,Andrea Dalla Valle,Tommaso Marchetti,Luca Gabrielli Chem. Sci. 2023 14 8878
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Eran Sella,Doron Shabat Org. Biomol. Chem. 2013 11 5074
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Mehrnoosh Bayat,Farzaneh Shemirani,Mostafa Hossein Beyki Anal. Methods 2014 6 5345
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6. NotesG. L. Esteban,J. A. Kerr,A. F. Trotman-Dickenson,S. Gronowitz,A. R. Katritzky,R. E. Reavill,B. J. Ridgewell,M. Green,R. F. Hudson,J. S. Brimacombe,M. J. How,R. M. Acheson,G. R. Miller,A. O. Plunkett,R. G. Cavell,H. C. Clark,J. H. Holloway,R. D. Peacock,E. A. V. Ebsworth,M. J. Mays,B. O. Handford,W. B. Whalley,M. F. Grundon,B. E. Reynolds,A. A. R. Sayigh,Henri Ulrich,J. Rubinfeld,P. J. Palmer,B. L. Hollingsworth,D. G. Tuck,R. W. Bott,C. Eaborn,T. Hashimoto,J. Cymerman Craig,M. Moyle,B. K. Tidd,H. R. Arthur,W. D. Ollis,N. N. Greenwood,M. G. H. Wallbridge,K. W. Bentley,S. F. Dyke,A. R. Marshall,E. E. Smith,W. J. Whelan,P. A. Finan,M. T. Ahmed,A. J. Swallow J. Chem. Soc. 1963 3879
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Byung Hoon Ahn,Ill Young Lee,Hee Nam Lim Org. Biomol. Chem. 2018 16 7851
2-Bromo-5-hydroxybenzaldehydeに関する追加情報
Professional Introduction to 2-Bromo-5-hydroxybenzaldehyde (CAS No. 2973-80-0)
2-Bromo-5-hydroxybenzaldehyde, with the chemical formula C₇H₅BrO₂ and CAS number 2973-80-0, is a versatile aromatic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a crucial intermediate in the development of various bioactive molecules, particularly in the synthesis of heterocyclic compounds and functionalized aromatic derivatives. Its unique structural features, combining a bromine substituent with both hydroxyl and aldehyde functional groups, make it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The bromine atom in 2-Bromo-5-hydroxybenzaldehyde introduces reactivity that is highly beneficial for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures, enabling the design of inhibitors targeting various biological pathways. Additionally, the presence of both a hydroxyl group and an aldehyde moiety allows for diverse chemical modifications, including oxidation, reduction, or condensation reactions, which are essential for tailoring the pharmacokinetic and pharmacodynamic properties of derived compounds.
In recent years, 2-Bromo-5-hydroxybenzaldehyde has been extensively studied for its potential applications in drug discovery. One notable area of research involves its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, studies have demonstrated its utility in generating bisubstituted benzene derivatives that exhibit potent inhibitory activity against specific kinases by leveraging the bromine’s electrophilic nature for further derivatization. The hydroxyl group, being relatively nucleophilic, can also be exploited to form ether or ester linkages, enhancing solubility and bioavailability.
Another emerging application of 2-Bromo-5-hydroxybenzaldehyde is in the development of antimicrobial agents. The combination of a bromine atom and an aldehyde group provides a scaffold that can be modified to interact with bacterial or fungal cell walls or enzymes. Researchers have reported its incorporation into Schiff base derivatives that exhibit promising antibacterial properties. The aldehyde functionality can condense with amines to form imines or hydrazones, which are known to disrupt microbial cell membranes or interfere with vital metabolic pathways. Such findings highlight the compound’s potential as a precursor in combating resistant microbial strains.
The pharmaceutical industry has also explored 2-Bromo-5-hydroxybenzaldehyde as a precursor for central nervous system (CNS) therapeutics. Its aromatic system allows for penetration across the blood-brain barrier when appropriately functionalized. For example, researchers have synthesized analogs of this compound that show neuroprotective effects by modulating oxidative stress or inhibiting aberrant enzyme activity associated with neurodegenerative diseases. The bromine substituent, in particular, has been found to enhance binding affinity to specific CNS receptors due to its ability to engage in halogen bonding interactions.
From an organic synthesis perspective, 2-Bromo-5-hydroxybenzaldehyde is valued for its role in constructing polycyclic frameworks through cyclization reactions. Its dual functionality enables the formation of fused rings such as benzofurans or benzothiophenes upon reaction with suitable nucleophiles or under thermal conditions. These heterocyclic systems are prevalent in natural products and pharmaceuticals due to their biological activity. For instance, derivatives derived from this compound have been investigated for their anti-inflammatory and analgesic properties, underscoring its significance as a synthetic intermediate.
The agrochemical sector has not been left out either; 2-Bromo-5-hydroxybenzaldehyde serves as a precursor for synthesizing herbicides and fungicides that target plant pathogens without harming crops. The structural versatility of this compound allows chemists to modify it into molecules that disrupt essential enzymatic processes in fungi or inhibit weed growth selectively. Such applications are crucial in sustainable agriculture, where minimizing environmental impact while maintaining efficacy is paramount.
In conclusion, 2-Bromo-5-hydroxybenzaldehyde (CAS No. 2973-80-0) is a multifaceted compound with broad utility across multiple domains of chemical research and industrial applications. Its unique structural attributes—combining an aldehyde group with a hydroxyl and bromine substituent—make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. Whether it is through cross-coupling reactions to build complex scaffolds or its incorporation into antimicrobial or CNS-active compounds, this intermediate continues to drive innovation in synthetic chemistry and drug discovery.
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